

# kinase selectivity profile of GSK2656157 across a 300-kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2656157 |           |
| Cat. No.:            | B612095    | Get Quote |

# Kinase Selectivity Profile of GSK2656157: A Comparative Guide

**GSK2656157** is a potent and highly selective inhibitor of the Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a critical component of the unfolded protein response (UPR). This guide provides a comparative analysis of the kinase selectivity of **GSK2656157** across a broad panel of kinases, supported by experimental data and protocols.

# **Executive Summary**

**GSK2656157** is an ATP-competitive inhibitor of PERK with a reported IC50 of 0.9 nM in cell-free assays.[1] To assess its specificity, the inhibitor was profiled against a panel of 300 different kinases. The results demonstrate a high degree of selectivity for PERK. At a concentration of 10  $\mu$ M, **GSK2656157** inhibited only a small fraction of the kinases tested, indicating a low potential for off-target effects at therapeutic concentrations. Specifically, one study reported that only 17 out of 300 kinases were inhibited by more than 80% at this high concentration. Another study noted that IC50 values against the 300-kinase panel were generally greater than 100 nM. While the complete raw data from the 300-kinase panel screening is not publicly available in full, this guide compiles the key findings and compares the selectivity of **GSK2656157** to its known off-target interactions.

# **Kinase Selectivity Profile of GSK2656157**



The following table summarizes the known kinase selectivity data for **GSK2656157**. The primary screening was conducted at a concentration of 10 µM across a panel of 300 kinases.

| Kinase Target                            | IC50 (nM)        | % Inhibition at 10<br>μΜ               | Notes                                                                                                                                    |
|------------------------------------------|------------------|----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| PERK (EIF2AK3)                           | 0.9              | Not reported                           | Primary Target                                                                                                                           |
| HRI (EIF2AK1)                            | 460              | >50%                                   | Over 500-fold selectivity for PERK.                                                                                                      |
| BRK                                      | 822              | >50%                                   |                                                                                                                                          |
| PKR (EIF2AK2)                            | 905              | >50%                                   | _                                                                                                                                        |
| MEKK2 (MAP3K2)                           | 954              | >50%                                   | _                                                                                                                                        |
| RIPK1                                    | Potent inhibitor | Not specified in 300-<br>kinase screen | Identified as a potent off-target in separate studies.                                                                                   |
| Other Kinases (>80% inhibition at 10 μM) | Not specified    | >80%                                   | 15 other kinases were inhibited by >80% at 10 μM. The identities of these kinases are not publicly detailed in the primary publications. |
| Other Kinases (>50% inhibition at 10 μM) | >100             | >50%                                   | 44 kinases were inhibited by >50% at 10 μM.                                                                                              |

# **Experimental Protocols**

The kinase selectivity profiling of **GSK2656157** was performed by Reaction Biology Corp. using a radiometric assay format, likely the HotSpot<sup>TM</sup> assay.

HotSpot™ Kinase Assay Protocol (General Overview)



This assay quantifies the activity of a specific kinase by measuring the incorporation of a radiolabeled phosphate from [y-33P]ATP into a substrate.

- Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound (GSK2656157) are incubated in a reaction buffer.
- Initiation: The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [y-33P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.
- Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
- Termination and Capture: The reaction is stopped, and the radiolabeled substrate is separated from the residual [y-33P]ATP. This is commonly achieved by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.
- Washing: The filter is washed to remove any unbound [y-33P]ATP.
- Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase activity in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the doseresponse data to a sigmoidal curve.

# **PERK Signaling Pathway**

**GSK2656157** targets PERK, a key sensor of endoplasmic reticulum (ER) stress. Under conditions of ER stress, such as the accumulation of unfolded proteins, PERK is activated. This initiates a signaling cascade aimed at restoring ER homeostasis.





Click to download full resolution via product page

Caption: The PERK signaling pathway in response to ER stress.

### Conclusion

**GSK2656157** is a highly selective inhibitor of PERK. While it demonstrates potent inhibition of its primary target, the available data from a broad kinase panel screen indicates minimal off-target activity at concentrations significantly higher than its PERK IC50. This high degree of selectivity makes **GSK2656157** a valuable tool for studying the biological functions of PERK and a promising candidate for therapeutic development in diseases characterized by ER stress. Further investigation into the specific off-target kinases inhibited at high concentrations may provide additional insights into its pharmacological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [kinase selectivity profile of GSK2656157 across a 300-kinase panel]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b612095#kinase-selectivity-profile-of-gsk2656157-across-a-300-kinase-panel]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com